Erioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Erioside typically involves the extraction from natural sources like Lasiosiphon eriocephalus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process .

Análisis De Reacciones Químicas

Types of Reactions: Erioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Aplicaciones Científicas De Investigación

Erioside has a wide range of scientific research applications:

Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound has shown promise in treating conditions such as asthma, diabetes, and cancer.

Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Erioside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and metabolic processes. The compound’s antitussive and antiasthmatic effects are attributed to its ability to modulate the activity of specific receptors in the respiratory system . Additionally, its hypoglycemic and anti-tumor activities are linked to its influence on metabolic pathways and cell proliferation .

Comparación Con Compuestos Similares

Erioside can be compared with other coumarin glucosides and phenolic compounds:

Similar Compounds: Mulberroside A, Scopolin, and Esculetin.

Uniqueness: this compound stands out due to its diverse biological activities and its presence in specific plant species.

Actividad Biológica

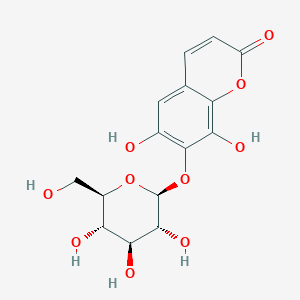

Erioside, a coumarin glucoside with the molecular formula C15H16O10 and a molecular weight of 356.28 g/mol, is primarily derived from the plant Lasiosiphon eriocephalus. This compound has garnered attention for its diverse biological activities, including antitussive, anti-inflammatory, and antimicrobial properties .

1. Antitussive Activity

This compound has demonstrated significant potential as an antitussive agent. Its mechanism appears to involve modulation of specific receptors in the respiratory system, which can alleviate coughing symptoms. This property makes it a candidate for treating respiratory conditions such as asthma and chronic cough.

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. In vitro studies have shown that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

This compound has also been noted for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents.

4. Antidiabetic Effects

This compound's role in metabolic processes has led to investigations into its antidiabetic properties. It is believed to influence glucose metabolism and insulin sensitivity, making it a subject of interest for diabetes research.

This compound exerts its biological effects through interaction with various molecular targets:

- Receptor Modulation : It modulates receptors involved in inflammation and respiratory functions.

- Enzyme Inhibition : this compound inhibits enzymes such as iNOS and COX-2, which are critical in inflammatory pathways.

- Cell Signaling Pathways : It influences key signaling pathways related to inflammation and metabolic regulation.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with this compound showed a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Case Study 2: Antimicrobial Properties

In vitro assays tested this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited dose-dependent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Source |

|---|---|---|

| This compound | Antitussive, Anti-inflammatory, Antimicrobial | Lasiosiphon eriocephalus |

| Mulberroside A | Antioxidant | Morus alba |

| Scopolin | Anti-inflammatory | Various plants |

| Esculetin | Antioxidant | Fraxinus excelsior |

This compound stands out due to its multifaceted biological activities compared to other coumarin glucosides, which often exhibit more limited effects.

Propiedades

IUPAC Name |

6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDYBVVCXLYFO-ZAPJGREFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.